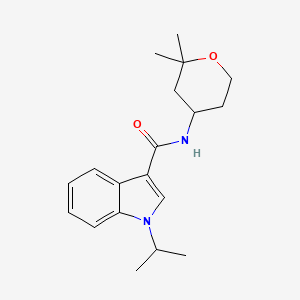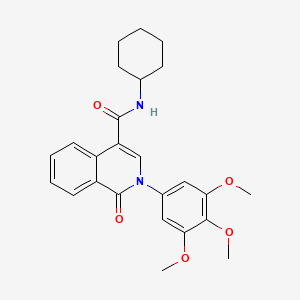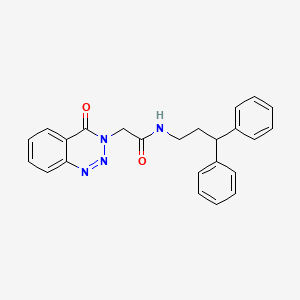
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide: is a synthetic organic compound that features a unique combination of a tetrahydropyran ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Formation of the Tetrahydropyran Ring:
-
Indole Synthesis:
- The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
-
Coupling of Tetrahydropyran and Indole:
- The final coupling step involves the reaction of the tetrahydropyran derivative with the indole derivative under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
-
Reduction:
- Reduction reactions can be performed on the carbonyl group of the carboxamide using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the tetrahydropyran ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
- Oxidation products include oxidized indole derivatives.
- Reduction products include reduced carboxamide derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology:
- It may serve as a probe in biological studies to investigate the interactions of indole derivatives with biological targets.
Medicine:
- Potential applications in drug discovery, particularly as a scaffold for the development of new therapeutic agents targeting specific biological pathways.
Industry:
- The compound can be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways:
- The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
- The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
- N-(3,4-dimethoxybenzyl)-2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-amine .
- N-[2-(4-Isopropyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1-(2-thienyl)ethanamine .
Uniqueness:
- The unique combination of the tetrahydropyran ring and the indole moiety in N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide provides distinct chemical and biological properties that are not commonly found in other compounds. This makes it a valuable scaffold for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C19H26N2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)21-12-16(15-7-5-6-8-17(15)21)18(22)20-14-9-10-23-19(3,4)11-14/h5-8,12-14H,9-11H2,1-4H3,(H,20,22) |
InChI Key |
ZMTIXDJHOQJAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3CCOC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11150580.png)
![3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11150581.png)
![3-benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11150587.png)
![3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11150589.png)

![methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate](/img/structure/B11150599.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11150609.png)


![N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B11150630.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11150633.png)
![methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate](/img/structure/B11150646.png)

